Oxydifficidin

Description

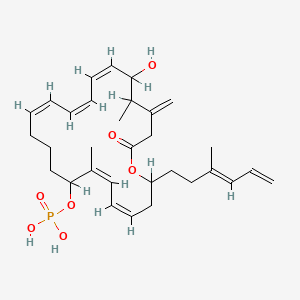

Structure

3D Structure

Properties

CAS No. |

95152-89-9 |

|---|---|

Molecular Formula |

C31H45O7P |

Molecular Weight |

560.7 g/mol |

IUPAC Name |

[(4Z,6Z,12Z,14Z,16Z)-18-hydroxy-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate |

InChI |

InChI=1S/C31H45O7P/c1-6-16-24(2)21-22-28-18-15-14-17-25(3)30(38-39(34,35)36)20-13-11-9-7-8-10-12-19-29(32)27(5)26(4)23-31(33)37-28/h6-10,12,14-17,19,27-30,32H,1,4,11,13,18,20-23H2,2-3,5H3,(H2,34,35,36)/b9-7-,10-8-,15-14-,19-12-,24-16+,25-17- |

InChI Key |

DRXGPYFQEKBQBQ-MUPVVFKXSA-N |

SMILES |

CC1C(C=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O)O |

Isomeric SMILES |

CC1C(/C=C\C=C/C=C\CCCC(/C(=C\C=C/CC(OC(=O)CC1=C)CC/C(=C/C=C)/C)/C)OP(=O)(O)O)O |

Canonical SMILES |

CC1C(C=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O)O |

Synonyms |

oxydifficidin |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Oxydifficidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydifficidin is a polyketide antibiotic with potent and selective activity against Neisseria gonorrhoeae, including multidrug-resistant strains.[1] Its unique mechanism of action, which involves a novel ribosomal binding site and a specialized uptake pathway, makes it a promising candidate for the development of new therapeutics to combat antibiotic resistance. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's antibacterial activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Mechanism of Action: Dual-Pronged Attack

The potent activity of this compound, particularly against N. gonorrhoeae, is a result of a two-step process: assisted uptake across the bacterial inner membrane and subsequent inhibition of protein synthesis via a novel ribosomal interaction.[2]

DedA-Assisted Cellular Uptake

In N. gonorrhoeae, the integral membrane protein DedA facilitates the transport of this compound into the cytoplasm.[2] It is hypothesized that DedA functions as a flippase, moving this compound across the inner membrane, thereby increasing its intracellular concentration and enhancing its potency.[2][3] This assisted uptake mechanism is a key determinant of this compound's potent activity against this pathogen.[2] Resistance to this compound can arise from mutations in the dedA gene, which presumably impair this uptake process.[4]

Inhibition of Protein Synthesis via Ribosome Targeting

Once inside the cell, this compound exerts its bactericidal effect by inhibiting protein synthesis.[3][5] In vitro coupled transcription/translation assays have confirmed that this compound directly interferes with the translation process, while having no effect on transcription.[3]

The primary target of this compound is the bacterial ribosome.[6] However, unlike the majority of clinically approved ribosome-targeting antibiotics that bind to the decoding center, peptidyl transferase center, or the peptide exit tunnel, this compound appears to interact with a distinct and previously unexploited site.[2][6]

Unique Interaction with Ribosomal Protein L7/L12 (RplL)

The specificity of this compound's action is attributed to its unique interaction with the ribosomal protein L7/L12, which is encoded by the rplL gene.[7] L7/L12 is a component of the L10/L7 stalk of the large (50S) ribosomal subunit and plays a critical role in GTP hydrolysis during protein synthesis.[6]

Mutations in the rplL gene, specifically the R76C and K84E substitutions, have been shown to confer resistance to this compound.[3][7] Importantly, these mutations do not confer cross-resistance to other classes of ribosome-targeting antibiotics, suggesting a unique binding site and mechanism for this compound.[7][8] This indicates that the L7/L12 protein is uniquely associated with this compound's mode of action.[7]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains, highlighting its potent and narrow-spectrum activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

| Bacterial Species | MIC (µg/mL) |

|---|---|

| Neisseria gonorrhoeae | Potent activity observed |

| Escherichia coli | Weak activity |

| Vibrio cholerae | Weak activity |

| Caulobacter crescentus | Weak activity |

Data sourced from studies observing zones of growth inhibition.[6][8]

Table 2: Activity of Antibiotics Against N. gonorrhoeae Wild-Type and rplL Mutant Strains

| Antibiotic | MIC in Wild-Type (µg/mL) | MIC in rplL R76C Mutant (µg/mL) | Fold Change in MIC |

|---|---|---|---|

| This compound | Not specified | 16 | Significant Increase |

| Tetracycline | Not specified | Not specified | < 2 |

| Chloramphenicol | Not specified | Not specified | < 2 |

| Thiostrepton A | Not specified | Not specified | No change |

This table demonstrates that the L7/L12 R76C mutation specifically confers resistance to this compound and not to other ribosome-targeting antibiotics.[6][7][8]

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental logic described.

Caption: Mechanism of this compound action in N. gonorrhoeae.

Caption: Experimental workflow for elucidating this compound's mechanism.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: An overnight culture of the test bacterium (e.g., E. coli BW25113 lptDmut strain) is diluted to an optical density at 600 nm (OD600) of 0.05–0.1.[9]

-

Serial Dilution: this compound and a control antibiotic (e.g., erythromycin) are prepared in a two-fold serial dilution series in appropriate culture medium.[9]

-

Incubation: The diluted bacterial culture is added to the wells containing the antibiotic dilutions. Cultures are incubated overnight at 37°C with shaking.[9]

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9]

Isolation of this compound from Bacillus amyloliquefaciens

-

Fermentation and Extraction: A 5 L fermentation culture is centrifuged (4,000 rpm for 10 min). The supernatant is acidified to pH 3.0 and extracted with an equal volume of ethyl acetate.[10]

-

Concentration: The crude extract is concentrated under reduced pressure to a final volume of approximately 20 ml.[10]

-

Chromatography:

-

The concentrated sample is loaded onto a Diaion HP-20 resin column.[10]

-

The resin is washed sequentially with 500 ml of water, 500 ml of methanol-water (3:7), and 500 ml of methanol-water (7:3).[10]

-

Further purification can be achieved using reverse-phase chromatography on LiChroprep RP-18 resin.[11]

-

In Vitro Coupled Transcription/Translation Assay

-

System: A commercially available in vitro protein synthesis kit (e.g., PURExpress®) is used.[9]

-

Template: A DNA template encoding a reporter protein (e.g., dihydrofolate reductase - DHFR) is used.[3]

-

Reaction: The reaction is set up according to the manufacturer's protocol with the addition of this compound or control antibiotics at various concentrations.[3]

-

Analysis: The production of the reporter protein is monitored by SDS-PAGE. A reduction in the protein band in the presence of this compound indicates inhibition of transcription and/or translation.[3]

In Vitro Transcription Assay

-

Template: A DNA template encoding a specific RNA product (e.g., a 1704 bp RNA from the FLuc gene) is used.[3]

-

Reaction: An in vitro transcription reaction is performed with the DNA template, RNA polymerase, and ribonucleotides, in the presence and absence of this compound. A reaction containing a known transcription inhibitor (e.g., 20 mM EDTA) serves as a control.[3]

-

Analysis: The production of the RNA transcript is analyzed, for example, by gel electrophoresis. The absence of an effect on the RNA product in the presence of this compound indicates that it does not inhibit transcription.[3]

Construction of dedA Gene Deletion Mutants in N. gonorrhoeae

-

Fragment Amplification: The 3' and 5' flanking regions of the N. gonorrhoeae dedA gene and a kanamycin resistance cassette are amplified by PCR using appropriate primers.[10]

-

Assembly: The amplified fragments are assembled using a method like NEBuilder HiFi DNA assembly to create a construct where the kanamycin resistance cassette replaces the dedA gene.[10]

-

Transformation: The assembled construct is transformed into N. gonorrhoeae using a spot transformation protocol.[10]

-

Selection and Verification: Transformants are selected on media containing kanamycin, and the deletion of the dedA gene is confirmed by PCR and sequencing.

Conclusion and Future Directions

This compound represents a promising new class of antibiotics with a novel mechanism of action that circumvents existing resistance pathways.[7] Its potent activity against N. gonorrhoeae is attributed to a combination of DedA-assisted uptake and inhibition of protein synthesis through a unique interaction with the ribosomal protein L7/L12.[2] The distinct nature of its ribosomal binding site makes it an attractive candidate for further development.[7] Future research should focus on elucidating the precise molecular interactions between this compound and the ribosome, exploring its activity against a broader range of pathogens, and optimizing its pharmacological properties for clinical applications. The reexamination of cultured bacteria for antibiotics active against today's emerging pathogens may prove to be a fruitful endeavor.[10]

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. scilit.com [scilit.com]

- 6. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]

- 9. preprints.org [preprints.org]

- 10. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]

- 11. researchgate.net [researchgate.net]

Oxydifficidin: A Technical Guide to its Discovery, Production, and Antimicrobial Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydifficidin is a macrocyclic polyene lactone phosphate ester antibiotic with a unique mechanism of action and potent activity against a range of bacteria, most notably Neisseria gonorrhoeae. This technical guide provides a comprehensive overview of the discovery of this compound, its known producing organisms, and its biosynthesis. It details the compound's mechanism of action, including its interaction with the bacterial ribosome and a unique cellular uptake pathway. Furthermore, this guide presents a compilation of its antimicrobial spectrum with a focus on Minimum Inhibitory Concentration (MIC) data and provides detailed experimental protocols for the cultivation of producing organisms, isolation and purification of the compound, and determination of its antimicrobial activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Discovery and Producing Organisms

The discovery of this compound has been reported in two distinct contexts. Initially, it was identified along with its congener, difficidin, from fermentation broths of Bacillus subtilis strains ATCC 39320 and ATCC 39374.[1] More recently, a serendipitous observation of growth inhibition of Neisseria gonorrhoeae by a contaminating bacterium led to the rediscovery of this compound.[2][3] This contaminant was identified as a strain of Bacillus amyloliquefaciens.[2][3]

Subsequent research has identified several other Bacillus species as producers of this compound, highlighting the potential for discovering this and other bioactive compounds from this genus.

Known Producing Organisms:

-

Bacillus subtilis : The original source of this compound.[1][4]

-

Bacillus amyloliquefaciens : A potent producer, discovered through its antagonistic activity against N. gonorrhoeae.[2][3]

-

Bacillus velezensis : Strains of this species have been shown to produce this compound.[5]

-

Bacillus methylotrophicus : Another documented producer of this antibiotic.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthetic gene cluster (BGC) for difficidin and this compound has been identified and analyzed in Bacillus velezensis.[5] The cluster is a type I PKS system, which is characterized by large, multifunctional enzymes that contain a series of domains, each responsible for a specific step in the synthesis of the polyketide chain.

The core structure of this compound is assembled from acetate and propionate units, which are sequentially added and modified by the PKS modules. The final macrocyclic structure is formed through a series of enzymatic reactions, including cyclization and oxidation, the latter of which distinguishes it from difficidin.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis.[6][7] Its mechanism is distinct from that of many clinically used antibiotics that also target the ribosome.[3]

Key aspects of its mechanism of action include:

-

Ribosomal Binding: this compound binds to the bacterial ribosome at a novel site.[3] This distinct binding site suggests a lower likelihood of cross-resistance with existing classes of ribosome-targeting antibiotics.

-

Role of Ribosomal Protein L7/L12 (RplL): The ribosomal protein L7/L12 has been identified as being uniquely associated with the mode of action of this compound.[3] Mutations in the gene encoding this protein can confer resistance.

-

DedA-Assisted Uptake: In Neisseria gonorrhoeae, the potent activity of this compound is facilitated by a member of the DedA family of proteins.[3][6] It is proposed that this protein assists in the transport of this compound across the inner membrane into the cytoplasm, thereby increasing its intracellular concentration and potency.[3]

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against both aerobic and anaerobic bacteria.[1][4] Notably, it has demonstrated potent activity against multidrug-resistant clinical isolates of Neisseria gonorrhoeae.[3][7]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Neisseria gonorrhoeae | MS11 | 0.03 | [3] |

| Neisseria gonorrhoeae | Multidrug-resistant isolates | 0.015 - 0.06 | [3] |

| Neisseria sicca | ATCC 9913 | 0.25 | [3] |

| Neisseria lactamica | ATCC 23970 | 0.5 | [3] |

| Staphylococcus aureus | ATCC 29213 | > 16 | [3] |

| Enterococcus faecalis | ATCC 29212 | > 16 | [3] |

| Escherichia coli | ATCC 25922 | > 16 | [3] |

| Pseudomonas aeruginosa | ATCC 27853 | > 16 | [3] |

| Klebsiella pneumoniae | ATCC 13883 | > 16 | [3] |

Experimental Protocols

Cultivation of Producing Organisms

5.1.1 Cultivation of Bacillus amyloliquefaciens

This protocol is adapted for the production of this compound in Bacillus amyloliquefaciens.

Media:

-

Seed Medium (LB Broth): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl.

-

Production Medium: 20 g/L Soluble Starch, 10 g/L Peptone, 5 g/L Yeast Extract, 5 g/L NaCl, 0.5 g/L MgSO₄·7H₂O, 1 g/L K₂HPO₄. Adjust pH to 7.0.

Protocol:

-

Inoculate a single colony of B. amyloliquefaciens into 50 mL of LB broth in a 250 mL flask.

-

Incubate at 30°C with shaking at 200 rpm for 18-24 hours.

-

Use the seed culture to inoculate the production medium at a 2% (v/v) ratio.

-

Incubate the production culture at 30°C with shaking at 200 rpm for 48-72 hours.

-

Monitor the production of this compound by bioassay or HPLC analysis.

Isolation and Purification of this compound

This protocol provides a general framework for the isolation and purification of this compound from fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Diaion HP-20 resin

-

LiChroprep RP-18 resin

-

Methanol

-

Water

-

Formic acid

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction:

-

Acidify the fermentation broth to pH 3.0 with HCl.

-

Extract the broth twice with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Adsorption Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto a Diaion HP-20 column pre-equilibrated with water.

-

Wash the column with water to remove polar impurities.

-

Elute the bound compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and test for activity against a sensitive organism (e.g., N. gonorrhoeae).

-

-

Reversed-Phase HPLC:

-

Pool the active fractions and concentrate them.

-

Further purify the active fraction using a LiChroprep RP-18 column on an HPLC system.

-

Use a linear gradient of methanol (containing 0.1% formic acid) in water (containing 0.1% formic acid) for elution.

-

Monitor the elution profile at a suitable wavelength (e.g., 235 nm) and collect peaks corresponding to this compound.

-

Confirm the identity and purity of the isolated compound by mass spectrometry and NMR.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity [elifesciences.org]

- 4. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, OOCYDIN A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. academicworks.cuny.edu [academicworks.cuny.edu]

- 7. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Oxydifficidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydifficidin is a potent, broad-spectrum polyketide antibiotic produced by various species of Bacillus, including Bacillus amyloliquefaciens. As a member of the difficidin family of antibiotics, it is distinguished by a highly unsaturated 22-membered macrolide phosphate core structure. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biosynthetic pathway of this compound. It also details the experimental protocols used for its isolation and characterization, and elucidates its mechanism of action, offering valuable insights for researchers in natural product chemistry, microbiology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic polyene lactone phosphate ester.[1][2] Its core structure is a 22-membered ring, and it is the oxidized analogue of difficidin, featuring an additional hydroxyl group at the C-5 position.[1] This seemingly minor modification results in a measurable difference in molecular weight and polarity, which can influence its biological activity.[1]

The molecular formula of this compound is C₃₁H₄₅O₇P, with a molecular weight of 560.7 g/mol .[3] The IUPAC name is [(4Z,6Z,12Z,14Z,16Z)-18-hydroxy-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate.[3] A notable characteristic of this compound is its existence as a mixture of interconverting thermal isomers, which can complicate its analysis and biological evaluation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₅O₇P | [3] |

| Molecular Weight | 560.7 g/mol | [3] |

| IUPAC Name | [(4Z,6Z,12Z,14Z,16Z)-18-hydroxy-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate | [3] |

| Stereochemistry | (4Z,6Z,12Z,14Z,16Z) double bonds in the macrocycle; (3E)-configured side chain |

Stereochemistry

The stereochemistry of this compound has been primarily elucidated through extensive NMR studies. The macrolide ring contains a series of five conjugated double bonds with a (4Z,6Z,12Z,14Z,16Z) configuration. The side chain, a 3-methylhexa-3,5-dienyl substituent, possesses a (3E) configuration. The absolute stereochemistry of the chiral centers has not been fully assigned in the reviewed literature. It is important to note that X-ray crystallographic data for this compound is not currently available in the public domain, which would definitively establish the absolute stereochemistry.

Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available table of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound could not be located in the supplementary data of the primary literature during this review, the following represents a summary of the types of data that would be expected and are crucial for its structural confirmation. The data would typically be acquired in a deuterated solvent such as methanol-d₄ (CD₃OD) or a mixture of CD₃OD and D₂O.

Table 2: Representative ¹H and ¹³C NMR Data for this compound (Data Not Found)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Data not available in the searched resources. |

Note: The complete assignment of all proton and carbon signals requires a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Electrospray ionization (ESI) is a common technique for the analysis of such macrolides.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion | Elemental Composition |

| Negative Ion ESI | 559 | [M-H]⁻ | C₃₁H₄₄O₇P |

Experimental Protocols

Isolation and Purification of this compound from Bacillus amyloliquefaciens

The following protocol is a composite based on published methods for the isolation of this compound.

-

Fermentation: Bacillus amyloliquefaciens is cultured in a suitable production medium (e.g., Landy medium) and incubated for several days to allow for the production of secondary metabolites.

-

Extraction: The fermentation broth is acidified to approximately pH 3.0 and extracted with an equal volume of ethyl acetate. The organic phase, containing this compound, is collected.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator.

-

Chromatography:

-

Initial Cleanup: The concentrated extract is subjected to column chromatography using a non-polar resin (e.g., Diaion HP-20). The column is washed with a stepwise gradient of methanol in water to remove impurities. This compound is eluted with a higher concentration of methanol.

-

Reversed-Phase HPLC: The partially purified fraction is further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a gradient of acetonitrile in water with a small amount of formic acid as a mobile phase modifier.

-

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and LC-MS.

LC-MS/MS Analysis of this compound

The following is a representative protocol for the analysis of macrolide antibiotics, adaptable for this compound.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ion Source: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Ionization Parameters:

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-500 °C.

-

Nebulizer Gas (Nitrogen) Flow: 600-800 L/hr.

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions. For structural confirmation, full scan and product ion scan modes are employed.

-

Mechanism of Action

This compound exhibits its antibacterial activity by inhibiting protein synthesis. Its mechanism involves a two-step process, particularly effective against Neisseria gonorrhoeae.[4][5]

-

Cellular Uptake: The uptake of this compound into the bacterial cytoplasm is facilitated by the DedA protein, a putative membrane-associated protein.[4][5]

-

Ribosomal Targeting: Once inside the cell, this compound targets the 50S ribosomal subunit and interacts with the ribosomal protein RplL (also known as L7/L12).[4][5] This interaction disrupts the normal function of the ribosome, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

Caption: Mechanism of action of this compound.

Biosynthesis

The biosynthesis of this compound is directed by the dfn gene cluster, which encodes a type I polyketide synthase (PKS).[1] The biosynthesis of difficidin and this compound share the same PKS assembly line. The process is regulated by the transcription factor Spo0A.[1]

The biosynthesis begins with a starter unit, likely derived from pyruvate, which is loaded onto the PKS. The polyketide chain is then elongated through the sequential addition of extender units by the various modules of the PKS. Each module contains a set of catalytic domains (ketosynthase, acyltransferase, dehydratase, ketoreductase, etc.) that determine the structure of the growing chain. A key feature of the difficidin PKS is the presence of trans-acting acyltransferases (trans-ATs), where the AT domains are not integrated into the main PKS modules but are encoded by separate genes.

The final steps in the biosynthesis of this compound involve the release of the polyketide chain from the PKS, cyclization to form the macrolactone ring, phosphorylation, and a final hydroxylation at the C-5 position, which distinguishes it from difficidin.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound represents a promising class of antibiotics with a distinct chemical structure and mechanism of action. This guide has provided a detailed overview of its chemical and stereochemical features, the experimental methods for its study, and its biological context. Further research, particularly obtaining a crystal structure, will be invaluable for a complete understanding of its structure-activity relationship and for guiding future drug development efforts based on this potent natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C31H45O7P | CID 196326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

The Antibacterial Spectrum of Oxydifficidin Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydifficidin, a member of the difficidin family of antibiotics, is a polyketide natural product produced by several species of Bacillus, including Bacillus amyloliquefaciens and Bacillus subtilis.[1][2][3] Structurally, it is a highly unsaturated 22-membered macrolide phosphate that exists as a collection of interconverting thermal isomers.[2][4][5] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound isomers, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action. Recent research has highlighted its potent and selective activity against Neisseria gonorrhoeae, including multidrug-resistant strains, making it a promising candidate for further drug development.[1][6][7][8]

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9][10] The following table summarizes the reported MIC values for a mixture of this compound isomers against a variety of bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Neisseria gonorrhoeae | MS11 | 0.25 | [1] |

| Neisseria gonorrhoeae | WHO F | >16 (Resistant) | [1] |

| Neisseria gonorrhoeae | WHO G | >16 (Resistant) | [1] |

| Neisseria gonorrhoeae | WHO K | >16 (Resistant) | [1] |

| Neisseria gonorrhoeae | WHO L | >16 (Resistant) | [1] |

| Neisseria gonorrhoeae | WHO M | >16 (Resistant) | [1] |

| Neisseria gonorrhoeae | WHO N | >16 (Resistant) | [1] |

| Neisseria gonorrhoeae | WHO O | >16 (Resistant) | [1] |

| Neisseria gonorrhoeae | WHO P | >16 (Resistant) | [1] |

| Neisseria gonorrhoeae | WHO X | >16 (Resistant) | [1] |

| Neisseria sicca | ATCC 9913 | 4 | [1] |

| Neisseria mucosa | ATCC 19696 | 8 | [1] |

| Neisseria elongata | ATCC 25295 | 16 | [1] |

| Escherichia coli | BW25113 | >64 | [1] |

| Vibrio cholerae | N16961 | >64 | [1] |

| Pseudomonas aeruginosa | PAO1 | >64 | [1] |

| Acinetobacter baumannii | ATCC 17978 | >64 | [1] |

| Klebsiella pneumoniae | ATCC 13883 | >64 | [1] |

| Staphylococcus aureus | Newman | >64 | [1] |

| Enterococcus faecalis | V583 | >64 | [1] |

| Bacillus subtilis | 168 | >64 | [1] |

Note: The potent activity of this compound is notably specific to Neisseria species, particularly N. gonorrhoeae.

Experimental Protocols

Isolation and Purification of this compound Isomers

A bioassay-guided fractionation approach is employed to isolate this compound from the culture broth of Bacillus amyloliquefaciens.[1][6]

-

Fermentation: B. amyloliquefaciens is cultured in a suitable broth medium to allow for the production of this compound.

-

Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the antibacterial compounds.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This typically involves silica gel chromatography followed by reverse-phase high-performance liquid chromatography (HPLC).

-

Bioassay: Throughout the fractionation process, the antibacterial activity of the resulting fractions is tested against a target organism, such as N. gonorrhoeae, to guide the purification towards the active compounds.

-

Structure Elucidation: The purified active fractions, containing the mixture of interconverting this compound isomers, are characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity.[1][6]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the purified this compound isomer mixture is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The this compound isomer mixture is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Mechanism of Action in Neisseria gonorrhoeae

This compound exhibits a unique mechanism of action against N. gonorrhoeae that involves two key components: cellular uptake assisted by the DedA protein and subsequent inhibition of protein synthesis by targeting the ribosome.[1][6][7]

DedA-Assisted Uptake

The DedA protein, a putative membrane transporter, facilitates the transport of this compound across the inner membrane of N. gonorrhoeae.[1][7] This uptake mechanism is crucial for the potent activity of the antibiotic against this pathogen.

Inhibition of Protein Synthesis

Once inside the cytoplasm, this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[11][12] Specifically, it interacts with the ribosomal protein RplL (also known as L7/L12).[1][6][8] This interaction disrupts the normal function of the ribosome, leading to a cessation of protein synthesis and ultimately, bacterial cell death. The binding site of this compound on the ribosome appears to be distinct from that of other known ribosome-targeting antibiotics.[1][6]

Visualizations

Experimental Workflow for this compound Isomer Isolation and MIC Testing

Caption: Workflow for isolating this compound and determining its MIC.

Proposed Mechanism of Action of this compound in N. gonorrhoeae

Caption: this compound uptake and ribosomal inhibition in N. gonorrhoeae.

References

- 1. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization. | Semantic Scholar [semanticscholar.org]

- 6. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. idexx.dk [idexx.dk]

- 10. idexx.com [idexx.com]

- 11. scilit.com [scilit.com]

- 12. preprints.org [preprints.org]

Oxydifficidin's Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydifficidin is a macrocyclic polyene lactone phosphate ester antibiotic, originally discovered in fermentation broths of Bacillus subtilis.[1][2] Along with its closely related analog, difficidin, it has demonstrated a broad spectrum of antibacterial activity, encompassing both aerobic and anaerobic bacteria.[1][2] This technical guide provides an in-depth overview of the available knowledge on this compound's activity against anaerobic bacteria, including its spectrum of activity, presumed mechanism of action based on its analog difficidin, and detailed experimental protocols for its evaluation.

Data Presentation: Spectrum of Anaerobic Activity

While the initial discovery of this compound highlighted its broad-spectrum activity against anaerobic bacteria, specific minimum inhibitory concentration (MIC) data against a wide array of anaerobic species is not extensively available in publicly accessible literature. The foundational research indicates its potential as an anti-anaerobic agent, active against various clinically relevant anaerobic pathogens.[1][2] Further research to quantify the MICs of this compound against a comprehensive panel of anaerobic bacteria is warranted to fully elucidate its therapeutic potential.

| Bacterial Group | Activity Reported |

| Gram-Positive Anaerobes | Broad-spectrum activity |

| Gram-Negative Anaerobes | Broad-spectrum activity |

| Spore-forming Anaerobes | Broad-spectrum activity |

| Non-spore-forming Anaerobes | Broad-spectrum activity |

Presumed Mechanism of Action

The precise molecular mechanism of action of this compound in anaerobic bacteria has not been explicitly detailed. However, studies on the closely related and co-discovered antibiotic, difficidin, have shed light on its mode of action, which is presumed to be similar for this compound. Research indicates that difficidin is rapidly bactericidal and functions by inhibiting protein synthesis.[3] The inhibitory action on protein synthesis occurs more rapidly than the inhibition of RNA, DNA, or cell wall synthesis.[3] This suggests that the primary target of difficidin, and likely this compound, is the bacterial ribosome.

Caption: Proposed mechanism of action of this compound in anaerobic bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro activity of this compound against anaerobic bacteria, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7][8]

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[6]

a. Media and Reagents:

-

Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

-

This compound stock solution of known concentration.

-

Anaerobic bacterial strains for testing.

-

Saline solution (0.85%).

-

McFarland turbidity standards.

b. Protocol:

-

Preparation of Antibiotic Plates: Prepare a series of agar plates containing two-fold serial dilutions of this compound. Ensure a uniform distribution of the antibiotic in the agar. A growth control plate without any antibiotic must be included.

-

Inoculum Preparation: Grow the anaerobic bacterial strains to be tested on appropriate agar plates in an anaerobic environment. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, deliver a standardized volume of each bacterial suspension to the surface of the antibiotic-containing and control plates.

-

Incubation: Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a suitable alternative for determining the MIC of fastidious anaerobic bacteria.[5]

a. Media and Reagents:

-

Brucella broth supplemented with hemin and vitamin K1.

-

This compound stock solution.

-

96-well microtiter plates.

-

Anaerobic bacterial strains.

-

Saline solution (0.85%).

b. Protocol:

-

Preparation of Microtiter Plates: Dispense supplemented Brucella broth into the wells of a 96-well plate. Prepare serial two-fold dilutions of this compound across the wells.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates in an anaerobic atmosphere at 35-37°C for 48-72 hours.

-

Reading Results: The MIC is the lowest concentration of this compound in which no visible turbidity is observed.

Caption: Experimental workflow for in vitro susceptibility testing.

Conclusion

This compound represents a promising antibiotic with a broad spectrum of activity that includes anaerobic bacteria. While detailed quantitative data on its potency against a wide range of anaerobes is currently limited in the public domain, the foundational evidence of its activity warrants further investigation. The presumed mechanism of action, through the inhibition of protein synthesis, suggests a target that is conserved across many bacterial species. The standardized experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further evaluate the anti-anaerobic properties of this compound and its potential as a therapeutic agent for anaerobic infections.

References

- 1. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. III. Mode of action of difficidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. [PDF] Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria ; Approved Standard — Seventh Edition | Semantic Scholar [semanticscholar.org]

The Crucial Role of the Phosphate Group in Oxydifficidin's Antibacterial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydifficidin is a potent polyketide antibiotic with a unique mechanism of action against clinically relevant pathogens, notably Neisseria gonorrhoeae.[1][2][3][4][5] Its structure is characterized by a macrocyclic lactone core and a rare phosphate ester group.[6][7] This technical guide provides an in-depth analysis of the current understanding and delineates the hypothesized roles of the phosphate moiety in this compound's biological activity. While direct comparative studies on phosphorylated versus dephosphorylated this compound are not yet available in the public domain, this document synthesizes existing data to build a strong rationale for the phosphate group's significance in cellular uptake and target interaction. We present detailed experimental protocols, adapted from established methodologies, to facilitate further research in this critical area. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, structured representations of the complex biological and experimental processes involved.

Introduction to this compound

This compound is a natural product isolated from Bacillus species that exhibits a narrow but potent spectrum of antibacterial activity.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of protein synthesis through interaction with the ribosomal protein L7/L12 (RplL).[1][2][3][4][5] A key feature contributing to its high potency against N. gonorrhoeae is its facilitated uptake into the cytoplasm via a DedA family membrane protein.[1][2][3][4][5] The chemical structure of this compound, a complex polyketide, is distinguished by the presence of a phosphate group, a feature not commonly found in this class of antibiotics.[6][7] This guide will explore the pivotal, though not yet fully elucidated, role of this phosphate group in the antibiotic's overall activity.

The Hypothesized Role of the Phosphate Group

While direct experimental evidence is pending, the phosphate group of this compound is postulated to play a critical role in two key aspects of its antibacterial activity:

-

Cellular Uptake: The negatively charged phosphate group may be a crucial recognition element for the DedA transporter, facilitating the translocation of this compound across the bacterial inner membrane. This would explain the observed DedA-dependent accumulation of the antibiotic inside the cell.[1][2][3][4][5]

-

Target Binding: The phosphate moiety could be directly involved in the binding interaction with the ribosomal protein RplL. Its negative charge and potential for hydrogen bonding may contribute significantly to the affinity and specificity of the this compound-ribosome interaction, thereby enhancing its inhibitory effect on protein synthesis.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data directly comparing the activity of this compound and its dephosphorylated analog. The following table summarizes the known minimum inhibitory concentrations (MICs) of this compound against various bacterial strains, highlighting its potent and specific activity.

| Bacterial Strain | This compound MIC (µg/mL) | Reference |

| Neisseria gonorrhoeae MS11 | 0.25 | [3] |

| Neisseria gonorrhoeae (multidrug-resistant) | 0.25 - 0.5 | [3] |

| Escherichia coli | >128 | [3] |

| Staphylococcus aureus | 32 | [3] |

| Pseudomonas aeruginosa | >128 | [3] |

Experimental Protocols

To investigate the precise role of the phosphate group, the following detailed experimental protocols are proposed. These are adapted from established methodologies in the fields of natural product chemistry, microbiology, and biochemistry.

Enzymatic Dephosphorylation of this compound

This protocol describes a method for the removal of the phosphate group from this compound using alkaline phosphatase.

Materials:

-

Purified this compound

-

Calf Intestinal Alkaline Phosphatase (CIP) (e.g., from Sigma-Aldrich)[8]

-

10X CIP Buffer (500 mM Tris-HCl, 100 mM MgCl₂, pH 8.5)

-

Nuclease-free water

-

Reverse-phase C18 solid-phase extraction (SPE) cartridges

-

Methanol

-

Acetonitrile

-

Formic acid

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Dissolve 1 mg of purified this compound in 100 µL of methanol.

-

In a microcentrifuge tube, combine the following:

-

10 µL of this compound solution

-

10 µL of 10X CIP Buffer

-

78 µL of nuclease-free water

-

2 µL of CIP (20 units)

-

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitor the reaction progress by taking small aliquots (5 µL) at different time points and analyzing them by LC-MS to detect the formation of the dephosphorylated product (mass decrease of 79.98 Da).

-

Once the reaction is complete, purify the dephosphorylated this compound using a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the reaction mixture onto the cartridge.

-

Wash with water to remove salts and enzyme.

-

Elute the dephosphorylated product with a gradient of acetonitrile in water.

-

-

Confirm the identity and purity of the dephosphorylated this compound by HPLC and high-resolution MS.

In Vitro Translation Inhibition Assay

This protocol details a method to compare the inhibitory activity of phosphorylated and dephosphorylated this compound on bacterial protein synthesis.[9]

Materials:

-

E. coli S30 cell-free extract system (e.g., Promega)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP) under the control of a T7 promoter.

-

Amino acid mixture

-

[³⁵S]-Methionine

-

Phosphorylated this compound

-

Dephosphorylated this compound (from Protocol 4.1)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a master mix for the in vitro translation reaction according to the manufacturer's instructions, including the S30 extract, reaction buffer, amino acids (excluding methionine), and plasmid DNA.

-

Prepare serial dilutions of both phosphorylated and dephosphorylated this compound in nuclease-free water.

-

Set up the translation reactions in individual tubes, each containing the master mix and a specific concentration of either phosphorylated or dephosphorylated this compound. Include a no-antibiotic control.

-

Initiate the reactions by adding [³⁵S]-Methionine.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding an equal volume of 10% TCA.

-

Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

-

Collect the precipitated protein by filtering the reaction mixtures through glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each antibiotic concentration and determine the IC₅₀ values.

DedA-Mediated Uptake Assay

This protocol outlines a method to assess the role of the phosphate group in the transport of this compound across the bacterial membrane.

Materials:

-

N. gonorrhoeae wild-type strain

-

N. gonorrhoeae ΔdedA mutant strain

-

Radiolabeled this compound (e.g., [³H]- or [¹⁴C]-labeled) or a fluorescently tagged analog.

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid (for radiolabeled compound) or a fluorometer (for fluorescently tagged compound)

Procedure:

-

Grow cultures of wild-type and ΔdedAN. gonorrhoeae to mid-log phase.

-

Harvest the cells by centrifugation and wash them twice with PBS.

-

Resuspend the cells in PBS to a defined optical density (e.g., OD₆₀₀ = 1.0).

-

Add radiolabeled or fluorescently tagged this compound (with and without the phosphate group, if available) to the cell suspensions at a final concentration of 1 µg/mL.

-

Incubate the suspensions at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove aliquots of the cell suspension.

-

Rapidly filter the aliquots through a 0.22 µm filter to separate the cells from the medium.

-

Wash the filters with ice-cold PBS to remove any unbound antibiotic.

-

For radiolabeled compounds, place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

For fluorescently tagged compounds, lyse the cells collected on the filter and measure the fluorescence of the lysate.

-

Plot the intracellular concentration of the antibiotic over time for both strains and for both forms of the antibiotic to determine the role of DedA and the phosphate group in uptake.

Visualizations of Pathways and Workflows

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Investigating the Phosphate Group's Role

Caption: Workflow for elucidating the phosphate's role.

Conclusion and Future Directions

The phosphate group of this compound is strongly implicated as a key determinant of its potent and selective antibacterial activity. While direct experimental validation is a critical next step, the available evidence strongly suggests its involvement in both cellular uptake and target binding. The experimental protocols provided in this guide offer a clear path forward for researchers to definitively elucidate the role of this unique functional group. Future research should focus on the synthesis of dephospho-oxydifficidin and other analogs with modified phosphate esters to conduct comprehensive structure-activity relationship studies. Furthermore, biophysical studies, such as surface plasmon resonance or isothermal titration calorimetry, could provide quantitative data on the binding affinity of these analogs to RplL. A deeper understanding of the role of the phosphate group will be invaluable for the rational design of novel this compound-based therapeutics with improved efficacy and pharmacokinetic properties.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]

- 5. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA和蛋白质去磷酸化操作流程 [sigmaaldrich.com]

- 9. The Basics: In Vitro Translation | Thermo Fisher Scientific - DE [thermofisher.com]

An In-depth Technical Guide to the Natural Variants and Analogs of Oxydifficidin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxydifficidin is a macrocyclic polyene lactone phosphate ester antibiotic produced by various Bacillus species. It has garnered significant interest due to its broad-spectrum antibacterial activity, including potent efficacy against multidrug-resistant pathogens like Neisseria gonorrhoeae. This technical guide provides a comprehensive overview of this compound, its natural variants, and analogs. It details their structures, biosynthetic pathways, mechanisms of action, and bioactivity profiles. Furthermore, this guide includes detailed experimental protocols for the isolation, characterization, and bioactivity assessment of these compounds, alongside visualizations of key pathways and workflows to support further research and development efforts.

Introduction to this compound and its Analogs

This compound and its close analog, difficidin, are polyketide antibiotics produced by bacteria such as Bacillus subtilis and Bacillus amyloliquefaciens. These compounds are characterized by a highly unsaturated 22-membered macrolide ring and a rare phosphate ester group[1][2]. Their unique structure and potent bioactivity make them promising candidates for the development of new antibacterial agents.

Core Structures

The fundamental difference between this compound and difficidin is a single hydroxylation at the C-5 position of the macrolide ring in this compound[2]. This seemingly minor modification impacts the molecule's polarity and bioactivity. Both molecules exist as a mixture of interconverting thermal isomers, which is an important consideration in their isolation and biological evaluation[1][3].

Other naturally occurring polyketides from Bacillus species, such as bacillaene and macrolactins, share biosynthetic origins with this compound and exhibit diverse biological activities. While structurally distinct, their co-production and relatedness as polyketides make them relevant to this discussion.

Quantitative Bioactivity Data

The antibacterial spectrum of this compound and its analogs has been evaluated against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature.

| Compound/Variant | Neisseria gonorrhoeae | Staphylococcus aureus | Klebsiella pneumoniae | Pseudomonas aeruginosa | Enterococcus faecalis | Reference(s) |

| This compound | 0.25 µg/mL | - | 15.6 mg/kg (ED50, mouse) | - | - | [3][4] |

| Difficidin | - | - | 1.31 mg/kg (ED50, mouse) | - | - | [4] |

| Difficidin analogs | - | - | 2-9 x 10⁻³ µM | 2-9 x 10⁻³ µM | 2-9 x 10⁻³ µM |

Note: Direct comparative MIC data for all variants against a standardized panel of bacteria is limited in the current literature. The ED50 values for K. pneumoniae are from an in vivo mouse model and are not directly comparable to in vitro MIC values.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

The biosynthesis of difficidin and this compound is governed by the dfn gene cluster, which encodes a type I polyketide synthase (PKS)[2]. The master transcriptional regulator Spo0A directly binds to the promoter region of the dfn gene cluster, thereby activating its transcription and leading to the production of these antibiotics[2][5]. The hydroxylation of difficidin to form this compound is a post-PKS modification catalyzed by a hydroxylase enzyme within the same gene cluster[2].

Caption: Biosynthetic pathway of difficidin and this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its antibacterial effect by inhibiting protein synthesis[6]. In Neisseria gonorrhoeae, its potent activity is facilitated by a DedA-assisted uptake mechanism into the cytoplasm[3]. Once inside the cell, this compound targets the ribosome, specifically interacting with the ribosomal protein L7/L12 (RplL)[3][7]. This interaction disrupts the normal function of the ribosome, leading to a cessation of protein synthesis and ultimately, bacterial cell death. The L7/L12 protein is a crucial component of the ribosome's stalk and is involved in the binding and function of translation factors, suggesting that its disruption by this compound has widespread consequences for protein translation[8][9][10]. While the direct downstream signaling consequences of L7/L12 inhibition by this compound have not been fully elucidated, it is expected to trigger cellular stress responses associated with ribosome stalling and proteotoxicity[11].

Caption: Mechanism of action of this compound in N. gonorrhoeae.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation and purification of this compound from Bacillus subtilis fermentation broth.

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Fermentation: Culture Bacillus subtilis (e.g., ATCC 39320) in a suitable production medium.

-

Extraction:

-

Separate the fermentation broth from the cells by centrifugation.

-

Acidify the whole broth.

-

Extract the acidified broth with an equal volume of ethyl acetate.

-

Collect the organic phase and concentrate it under reduced pressure to obtain a crude extract[3].

-

-

Initial Chromatographic Separation:

-

Adsorb the aqueous layer onto a Diaion HP-20 resin.

-

Perform selective elution to obtain crude mixtures of difficidin and this compound[3].

-

-

Reversed-Phase Chromatography:

-

Subject the crude mixture to reversed-phase chromatography on a LiChroprep RP-18 resin to separate this compound from difficidin and other impurities[3].

-

-

Desalting and Final Purification:

-

Desalt the fractions containing this compound to yield the pure compound[3].

-

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is commonly used to determine the MIC of antibacterial compounds.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic

-

Solvent control

Procedure:

-

Preparation of Inoculum:

-

Serial Dilution of this compound:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth to obtain a range of concentrations.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the different concentrations of this compound.

-

Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only). A solvent control should also be included to ensure the solvent has no antibacterial activity at the concentrations used.

-

-

Incubation:

-

Incubate the plate at the optimal growth temperature for the test bacterium for 16-24 hours[14].

-

-

Determination of MIC:

In Vitro Transcription/Translation Inhibition Assay

This assay determines the effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Cell-free transcription/translation system (e.g., E. coli S30 extract or a reconstituted PURE system)

-

Reporter plasmid DNA (e.g., encoding luciferase or a fluorescent protein)

-

Amino acid mixture (may be radio-labeled for detection)

-

This compound at various concentrations

-

Positive control inhibitor (e.g., chloramphenicol)

-

Negative control (no inhibitor)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube or a multi-well plate, combine the components of the cell-free system according to the manufacturer's instructions.

-

Add the reporter plasmid DNA.

-

-

Addition of Inhibitor:

-

Add different concentrations of this compound to the reaction mixtures. Include positive and negative controls.

-

-

Incubation:

-

Incubate the reactions at the optimal temperature (usually 37°C) for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.

-

-

Detection of Protein Synthesis:

-

Quantify the amount of reporter protein produced. This can be done by measuring luminescence (for luciferase), fluorescence (for fluorescent proteins), or by detecting the incorporation of radio-labeled amino acids via SDS-PAGE and autoradiography[15].

-

-

Data Analysis:

-

Compare the amount of protein synthesized in the presence of this compound to the negative control to determine the extent of inhibition.

-

Structure-Activity Relationship (SAR) and Future Directions

Currently, there is limited information available on the synthesis of this compound analogs and comprehensive SAR studies. The primary structural variations explored are the naturally occurring differences between difficidin and this compound, and their thermal isomers. The difference in bioactivity between difficidin and this compound suggests that the hydroxylation at the C-5 position plays a role in the molecule's interaction with its target or its uptake into the bacterial cell.

Future research should focus on:

-

Synthesis of Novel Analogs: The chemical synthesis of this compound analogs with modifications at various positions on the macrolide ring and the phosphate ester group would provide valuable insights into the SAR.

-

Elucidation of Downstream Effects: Transcriptomic and proteomic studies of bacteria treated with this compound would help to understand the broader cellular response to the inhibition of protein synthesis and identify potential secondary targets or resistance mechanisms.

-

In Vivo Efficacy Studies: Further in vivo studies are needed to evaluate the therapeutic potential of this compound and its analogs for treating various bacterial infections, particularly those caused by multidrug-resistant pathogens.

Conclusion

This compound and its natural variants represent a promising class of antibiotics with a unique structure and mechanism of action. Their potent activity against clinically relevant pathogens, including multidrug-resistant N. gonorrhoeae, highlights their potential for future drug development. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge and providing detailed protocols to facilitate further investigation into these fascinating molecules. The exploration of their synthetic analogs and a deeper understanding of their cellular effects will be crucial in unlocking their full therapeutic potential.

References

- 1. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. III. Mode of action of difficidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Ribosomal Protein L7/L12 is Required for GTPase Translation Factors EF-G, RF3 and IF2 to Bind in their GTP State to 70S Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of ribosomal protein L7/L12 in control of translational accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The L7/L12 ribosomal domain of the ribosome: structural and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteotoxicity from aberrant ribosome biogenesis compromises cell fitness | eLife [elifesciences.org]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

Oxydifficidin: A Technical Guide to its Early-Stage Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydifficidin is a macrocyclic polyene lactone phosphate ester antibiotic produced by strains of Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] While initially discovered some time ago, recent research has reinvigorated interest in its therapeutic potential, particularly against multidrug-resistant pathogens. This document provides an in-depth technical overview of the early-stage research on this compound, focusing on its mechanism of action, antibacterial spectrum, and preclinical findings.

Mechanism of Action

Recent studies have elucidated a unique two-pronged mechanism of action for this compound, particularly potent against Neisseria gonorrhoeae. This involves both entry into the bacterial cell and subsequent inhibition of a crucial cellular process.

The potent activity of this compound against N. gonorrhoeae is attributed to a combination of DedA-assisted uptake into the cytoplasm and the presence of an this compound-sensitive ribosomal protein L7/L12 (RplL).[3][4][5] Data suggests that this compound binds to a distinct site on the ribosome, with the L7/L12 protein being uniquely associated with its mode of action.[5][6] This novel mechanism, targeting a previously unexploited site on the ribosome, makes this compound a promising candidate for overcoming existing antibiotic resistance.[3][4]

The proposed mechanism involves the DedA flippase assisting in the transport of this compound across the inner bacterial membrane.[3][4][7] Once inside the cytoplasm, this compound inhibits protein synthesis by interacting with the ribosomal protein RplL.[4][7] This inhibition of translation is a key aspect of its antibacterial effect.[8]

Quantitative Data: In Vitro Antibacterial Activity

This compound has demonstrated a narrow spectrum of potent activity, with exceptional efficacy against Neisseria gonorrhoeae, including multidrug-resistant strains.[3][4] Its activity against other pathogens is generally weaker.[3]

| Organism | Strain | MIC (µg/mL) | Reference |

| Neisseria gonorrhoeae | MS11 | 0.25 | [3] |

| Neisseria gonorrhoeae | Multidrug-Resistant Isolates | 0.25 - 0.5 | [3] |

| Klebsiella pneumoniae | (in vivo) | ED50: 15.6 mg/kg (IP) | [1][2][9] |

| Various other bacteria | - | Weak activity | [3] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains is determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial colonies are suspended in a suitable broth (e.g., GCB medium for N. gonorrhoeae) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in the appropriate broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is incubated at 37°C with 5% CO2 for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Drug Accumulation Assay

This assay compares the intracellular concentration of this compound in wild-type and dedA knockout strains of N. gonorrhoeae.[10]

-

Cell Culture and Treatment: Wild-type and dedA knockout N. gonorrhoeae cells are grown to a specific density and then incubated with a sub-inhibitory concentration of this compound (e.g., 0.125 µg/mL) for a set period (e.g., 3 hours).[10]

-

Separation of Cells and Supernatant: The cultures are centrifuged to pellet the cells. The supernatant is collected separately.

-

Extraction of this compound: Both the cell pellet and the supernatant are extracted with an organic solvent such as ethyl acetate.

-

Quantification by LC-MS: The amount of this compound in each extract is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The ratio of intracellular to extracellular antibiotic is then calculated for both strains. A significantly lower ratio in the dedA knockout strain indicates DedA-assisted uptake.[3]

In Vitro Transcription/Translation Inhibition Assay

This assay determines whether this compound inhibits transcription or translation.

-

Coupled Transcription/Translation System: A commercially available in vitro coupled transcription/translation system (e.g., PURExpress) is used.[4][7]

-

Experimental Setup: Reactions are set up with and without this compound. A known inhibitor of transcription (e.g., EDTA) and a known inhibitor of translation (e.g., chloramphenicol) are used as positive controls.

-

Protein/RNA Synthesis and Detection: The synthesis of a reporter protein (e.g., dihydrofolate reductase) or RNA is monitored. Protein production can be assessed by SDS-PAGE, while RNA can be detected using a BioAnalyzer.[4][7]

-

Analysis: Inhibition of protein synthesis but not RNA synthesis indicates that this compound targets translation.[3]

Preclinical In Vivo Data

Early studies reported that this compound, when administered intraperitoneally, protected mice against an otherwise lethal bacteremia caused by Klebsiella pneumoniae.[1][2][9] However, it was not effective when administered via the subcutaneous route.[1][2] More recent research focusing on its potent anti-gonococcal activity has highlighted a lack of in vivo validation in animal models, which is a crucial next step for assessing its preclinical potential.[3][11]

Resistance Potential

Initial studies on resistance development in N. gonorrhoeae have shown that mutations in either dedA or rplL can confer resistance to this compound.[3] The frequency of these mutations was found to be low (~10⁻⁹).[3] Notably, a deletion mutant of dedA exhibited altered cell morphology and reduced fitness, suggesting that resistance through this mechanism might not readily accumulate in a clinical setting.[3]

Conclusion and Future Directions

This compound presents a promising new therapeutic lead, particularly for the treatment of multidrug-resistant Neisseria gonorrhoeae. Its novel mechanism of action, involving DedA-assisted uptake and targeting of the ribosomal protein RplL, offers a potential avenue to circumvent existing antibiotic resistance mechanisms. While in vitro data is compelling, further preclinical development is contingent on comprehensive in vivo efficacy and safety studies. Future research should focus on:

-

In vivo efficacy studies in relevant animal models of N. gonorrhoeae infection.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling to optimize dosing regimens.

-

Structure-activity relationship (SAR) studies to potentially improve the compound's potency, spectrum, and pharmaceutical properties.

-

Comprehensive toxicology and safety assessments.

The re-examination of natural products like this compound underscores the potential for discovering and developing new antibiotics to address the growing threat of antimicrobial resistance.[3][4]

References

- 1. Difficidin and this compound: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity | eLife [elifesciences.org]

- 5. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA-assisted uptake and ribosomal protein RplL sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potent Neisseria gonorrhoeae antibiotic due to DedA assisted uptake and ribosomal protein RplL sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the this compound’s Mechanism of Action[v1] | Preprints.org [preprints.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]